trbA protein
Description
Properties
CAS No. |
147758-25-6 |
|---|---|
Molecular Formula |
C13H20N2 |
Synonyms |
trbA protein |
Origin of Product |
United States |
Genomic Organization and Transcriptional Regulation of the Trba Gene
Genomic Locus and Operon Structure of trbA
The physical location of the trbA gene and its arrangement within transcriptional units are fundamental to understanding its regulation.
The trbA gene is situated within the Tra2 region of broad-host-range IncP plasmids such as RK2 and RP4. oup.comnih.govpsu.eduasm.orgresearchgate.netasm.org This region encodes a significant portion of the genes required for the formation of the mating pair apparatus, essential for conjugative transfer. nih.govasm.orgresearchgate.net Specifically, trbA is typically found as the first open reading frame (ORF) in the Tra2 region. oup.compsu.edu
Studies on the transcription of the trbA gene indicate that the majority of trbA transcripts are monocistronic. nih.govasm.orgnih.gov This means that the transcription initiated at the trbAp promoter primarily results in an mRNA molecule encoding only the TrbA protein. nih.govasm.org This monocistronic nature appears to be a consequence of transcription termination signals located downstream of the trbA gene. nih.govnih.gov However, some transcription initiated at trbAp can extend into the downstream trbB gene, suggesting a minor polycistronic component or read-through transcription. nih.govasm.orgnih.gov The monocistronic transcription of trbA suggests that it can be expressed independently of the downstream genes in the trb operon, allowing for specific regulation of the this compound. nih.gov
A key promoter responsible for the transcription of the trbA gene has been identified and characterized as trbAp, located immediately upstream of the trbA coding sequence. oup.comnih.govpsu.eduasm.orgresearchgate.netasm.org Analysis of this region has revealed its sequence and position relative to other regulatory elements and promoters in the vicinity. nih.govresearchgate.net The trbAp promoter is situated in a complex regulatory hub that also includes the trfAp and trbBp promoters. oup.comnih.govpsu.eduasm.org
Transcriptional Control Mechanisms Governing trbA Expression
The expression of trbA is subject to sophisticated transcriptional control, involving both intrinsic regulatory elements and modulation by other plasmid-encoded factors.
While the search results primarily highlight external factors influencing trbAp activity, the inherent strength and characteristics of the trbAp promoter itself contribute to the basal level of trbA transcription initiation. However, trbAp is described as being normally silenced by the strong divergent promoter trfAp when trfAp is fully active, suggesting that intrinsic initiation is significantly modulated by external factors. oup.compsu.eduasm.orgresearchgate.net
A major mechanism governing trbA expression involves transcriptional interference from the divergently oriented trfAp promoter. oup.comnih.govpsu.eduasm.orgresearchgate.netresearchgate.net The trfAp promoter, responsible for the transcription of the trfA operon involved in vegetative replication, is significantly stronger than trbAp. nih.govresearchgate.netmicrobiologyresearch.org When trfAp is highly active, transcription initiating from this promoter interferes with and effectively silences trbAp activity. oup.compsu.eduasm.orgresearchgate.net This interference is not due to competition for RNA polymerase binding but rather a later stage involving elongating transcription complexes from trfAp blocking transcription from trbAp. psu.eduresearchgate.netresearchgate.net
The inhibition of trbAp by trfAp is relieved when the activity of trfAp is reduced, notably through repression by the global regulator KorA. oup.compsu.eduasm.orgresearchgate.net KorA is essential for derepressing trbA expression, providing a mechanism to shut down transfer gene transcription once the plasmid is established. oup.com Another global regulator, KorB, also represses trbAp, further contributing to the control of trbA expression. nih.govpsu.edunih.govresearchgate.net The interplay between KorA, KorB, and the divergent promoters trfAp and trbAp creates a regulatory switch that coordinates plasmid replication and conjugative transfer. oup.compsu.edu
TrbA itself also acts as a repressor, including repressing transcription from the trfAp and trbBp promoters. oup.com This autoregulatory aspect, where TrbA influences the promoters of genes involved in both replication and transfer, highlights its central role as a global regulator within the plasmid. oup.comresearchgate.net TrbA and KorB have been shown to cooperate in the repression of trbBp. nih.govpsu.edunih.govnih.govresearchgate.net
Table of Mentioned Names and PubChem CIDs
| Name | Type | PubChem CID | Notes |
| This compound | Protein | N/A | Protein, typically no small-molecule CID |
| KorA protein | Protein | N/A | Protein, typically no small-molecule CID |
| KorB protein | Protein | N/A | Protein, typically no small-molecule CID |
| TrfA protein | Protein | N/A | Protein, typically no small-molecule CID |
| TrbB protein | Protein | N/A | Protein, typically no small-molecule CID |
| RK2 plasmid | DNA | N/A | Biological entity, no PubChem CID |
| RP4 plasmid | DNA | N/A | Biological entity, no PubChem CID |
| DNA | Chemical | N/A | General term, no specific CID |
| RNA | Chemical | N/A | General term, no specific CID |
| RNA polymerase | Protein | N/A | Protein complex, no small-molecule CID |
Data Table: Regulation of trbAp Activity
| Regulatory Factor | Effect on trbAp Transcription | Mechanism | Source |
| trfAp | Inhibition (silencing) | Transcriptional interference by elongating complexes | oup.compsu.eduasm.orgresearchgate.net |
| KorA | Derepression (activates) | Represses trfAp, relieving inhibition of trbAp | oup.compsu.eduasm.orgresearchgate.net |
| KorB | Repression | Direct repression of trbAp | nih.govpsu.edunih.govresearchgate.net |
Data Table: Transcription Patterns from trbAp
| Transcript Type | Proportion | Destination | Source |
| Monocistronic | Majority | Terminates downstream of trbA | nih.govasm.orgnih.gov |
| Polycistronic | Minor (some) | Continues into trbB | nih.govasm.orgnih.gov |
Role of DNA Topology and Chromatin Structure in trbA Gene Expression
DNA topology, particularly supercoiling, is a critical factor influencing gene expression in bacteria. nih.govwikigenes.orgarxiv.org Changes in DNA supercoiling levels, often mediated by enzymes like DNA gyrase and topoisomerases, can modulate the transcription of numerous genes in response to environmental signals and the physiological state of the cell. nih.govwikigenes.orgarxiv.org While the general principle of DNA topology affecting bacterial gene expression is well-established, specific detailed research findings explicitly demonstrating how alterations in DNA topology or bacterial chromatin structure (nucleoid organization) directly influence the expression of the trbA gene itself were not prominently available in the examined literature. However, the regulatory protein KorB, which represses trbA expression, is known to bind to multiple sites on the plasmid genome and can potentially alter DNA conformation, suggesting an indirect link between KorB-mediated regulation and DNA topology at target promoters, including those influencing trbA. wikimedia.org
Post-Transcriptional Regulation of trbA mRNA
Post-transcriptional regulation encompasses mechanisms that control gene expression after mRNA has been transcribed. These include alterations to mRNA stability, degradation, and the efficiency of translation. bioregistry.io
mRNA Stability and Degradation Pathways
While mRNA stability and degradation pathways are crucial aspects of gene regulation in bacteria, specific research findings detailing the stability or the particular degradation pathways involved in the turnover of trbA mRNA were not identified in the provided search results. General mechanisms of mRNA decay involve ribonucleases that cleave mRNA molecules, influencing the amount of template available for translation.
Translational Control of this compound Synthesis
Translational control regulates the rate at which mRNA is translated into protein. This process involves the ribosome and is influenced by various factors, including the accessibility of the ribosome binding site on the mRNA and the efficiency of codon decoding. bioregistry.ioacademicjournals.orgresearchgate.netuniprot.orgnih.govgithub.io While translational control is a significant regulatory layer, specific detailed mechanisms governing the translational control of this compound synthesis were not extensively described in the examined literature. However, studies on the same operon (e.g., the trb operon) have shown that mRNA secondary structures, such as inverted repeats, can significantly modulate the translation of downstream genes like trbB by affecting ribosome binding site accessibility. nih.gov
The accessibility of the ribosome binding site (RBS) on an mRNA molecule is a primary determinant of translation initiation efficiency. nih.govnih.govtheses.fr mRNA secondary structures can sequester the RBS, thereby inhibiting ribosome binding and translation initiation. nih.govnih.govtheses.fr Conversely, mechanisms that expose a buried RBS can activate translation. While the principle of RBS accessibility is fundamental to translational control in bacteria, specific research detailing the characteristics or regulatory mechanisms affecting the accessibility of the trbA ribosome binding site was not found in the provided search results.
Codon usage bias refers to the phenomenon where certain synonymous codons are used more frequently than others to encode a specific amino acid within a gene or genome. This bias can influence translation efficiency and accuracy, often correlating with the abundance of corresponding tRNA molecules within the cell. academicjournals.orgresearchgate.netnih.govchemrxiv.orgmdpi.com Highly expressed genes in fast-growing bacteria often show a stronger bias towards codons recognized by abundant tRNAs, which can lead to faster translation rates. academicjournals.orgchemrxiv.orgmdpi.com However, specific data or research findings analyzing the codon usage pattern of the trbA gene or investigating its influence on the efficiency or rate of this compound translation were not present in the examined literature.
Molecular Mechanisms and Functional Roles of Trba Protein
trbA Protein as a Repressor of Gene Expression
TrbA acts as a negative regulator of several promoters involved in conjugative transfer, ensuring that the process is tightly controlled. oup.comnih.govmicrobiologyresearch.org This repression is crucial for minimizing the metabolic burden on the host cell and coordinating the expression of transfer genes. oup.commicrobiologyresearch.org
Identification of Target Promoters
TrbA has been shown to repress transcription from multiple promoters within the plasmid transfer regions. Key target promoters include trbBp, trfAp, traJp, traKp, and traGp. nih.govmicrobiologyresearch.orgnih.gov The trbBp is particularly important as it serves as the primary promoter for the entire trb operon, which encodes most of the mating pair formation genes. asm.orgnih.govnih.gov Repression of trfAp, a strong promoter for genes involved in vegetative replication, by TrbA (in conjunction with KorA) also contributes to the coordinated control of plasmid functions. oup.comnih.gov
Sequence Specificity of trbA Binding to Regulatory DNA Elements
While the precise binding site for TrbA was initially not fully mapped, studies have indicated that its target is located within the trbB promoter region, specifically overlapping the -10 region. nih.govresearchgate.net Although a detailed consensus binding sequence for TrbA is not as extensively characterized as for some other repressors, its ability to repress specific promoters implies a degree of sequence specificity in its interaction with DNA regulatory elements. nih.govnih.gov The interaction between DNA-binding proteins and their target sequences is typically governed by specific contacts between amino acids in the protein and the chemical groups of the DNA bases, often occurring within the major groove. wikipedia.orgelifesciences.org
Molecular Mechanisms of Transcriptional Repression by trbA
Transcriptional repression by bacterial repressors like TrbA can occur through several mechanisms, often involving direct interference with RNA polymerase activity. nih.gov
One common mechanism of repression involves the repressor protein binding to DNA in a way that directly prevents RNA polymerase from binding to the promoter (exclusion) or inhibits the transition from a closed to an open complex after RNA polymerase has bound. nih.gov While specific details for TrbA are still being elucidated, its localization at the promoter, potentially overlapping key recognition elements for RNA polymerase, suggests that it could interfere with polymerase binding or initiation. nih.govresearchgate.netnih.gov Cooperative binding with other repressors, such as KorB, can enhance the repressive effect, potentially by stabilizing the bound complex and further hindering RNA polymerase access or function. asm.orgnih.govnih.govnih.gov
Repressor binding can also induce changes in DNA conformation, such as bending or looping, which can impact the ability of RNA polymerase to initiate transcription effectively. nih.govoup.com While direct evidence for TrbA-induced DNA conformation changes is not as widely documented as for some other repressors, the cooperative interaction between TrbA and KorB, whose binding sites can be separated by a significant distance, suggests that DNA looping or other long-range interactions might be involved in their combined repressive effect. asm.orgnih.govnih.gov This type of cooperative repression mediated by distally bound proteins can involve alterations in DNA topology that influence the accessibility of the promoter to the transcription machinery. nih.gov
Interactions and Complex Formation Involving Trba Protein
Protein-DNA Interactions of trbA
The ability of trbA to function as a repressor is fundamentally linked to its direct interaction with specific DNA sequences within the plasmid's transfer regions.
The trbA protein exerts its regulatory effects by binding to specific operator sites on the plasmid DNA. One of its primary targets is the trbBp promoter, which is responsible for the expression of the trb operon, encoding the mating pair formation apparatus. nih.govnih.gov The binding site for trbA at the trbBp promoter has been localized to a region that overlaps with the -10 element of the promoter. nih.gov This strategic positioning allows trbA to sterically hinder the binding of RNA polymerase, thereby inhibiting transcription initiation.
In addition to the trbBp promoter, trbA also represses other promoters in the transfer regions, including traJp, traKp, and traGp. oup.com While the precise consensus binding sequence for trbA has not been definitively characterized, a putative binding sequence has been suggested based on sequence comparisons of the regions regulated by trbA. oup.com Further experimental validation, for instance through DNase I footprinting or site-directed mutagenesis, would be required to delineate the exact nucleotide sequence and conserved motifs recognized by trbA. While structural information for trbA is not currently available, analysis of related proteins suggests potential DNA-binding motifs. For instance, the N-terminal part of trbA shows sequence similarity to the immunity repressor protein from phage φ105 of Bacillus subtilis and to the Sin protein of B. subtilis, both of which are DNA-binding proteins. nih.gov
| Promoter Target | Location of trbA Binding | Consequence of Binding |
| trbBp | Overlaps the -10 region | Repression of mating pair formation genes nih.govnih.gov |
| traJp | Promoter region | Repression of traJ gene oup.com |
| traKp | Promoter region | Repression of traK gene oup.com |
| traGp | Promoter region | Repression of traG gene oup.com |
Currently, there is a lack of direct experimental evidence detailing the influence of trbA binding on the structure and dynamics of the DNA. It is a common mechanism for DNA-binding proteins to induce conformational changes in the DNA upon binding, such as bending, which can facilitate the formation of higher-order protein-DNA complexes and influence gene regulation. researchgate.net However, studies specifically investigating DNA bending or other structural alterations induced by trbA binding have not been reported. Therefore, it remains an open question whether trbA binding actively remodels the DNA architecture at its target promoters or if its repressive function is solely based on steric hindrance.
Protein-Protein Interactions of trbA
The regulatory activity of trbA is not solely dependent on its interaction with DNA but is also significantly modulated through its interactions with other regulatory proteins, leading to cooperative control of gene expression.
A critical aspect of trbA function is its cooperative interaction with the global plasmid regulator, KorB. nih.gov Both trbA and KorB are required for the full repression of the trbBp promoter. nih.gov Although their respective binding sites at trbBp are separated by approximately 165 base pairs, with the KorB operator located about 189 base pairs upstream of the transcription start point, their combined repressive effect is significantly greater than the sum of their individual effects. nih.gov This synergistic repression, which can be up to 10-fold stronger than independent repression, suggests a functional interaction between the two DNA-bound proteins, possibly involving the looping of the intervening DNA to bring the proteins into proximity. nih.gov
| Repressor(s) | Fold Repression of trbBp (Log Phase) | Cooperativity Index |
| TrbA alone | 2.3 | - |
| KorB alone | 8.3 | - |
| TrbA + KorB | 203.5 | 10.7 |
The cooperative interaction between trbA and KorB is dependent on a specific domain within the this compound. Deletion analysis has revealed that the C-terminal domain (CTD) of trbA is essential for this cooperativity. nih.gov This domain shares a high degree of sequence conservation with the CTD of another plasmid regulator, KorA. nih.gov The requirement of the trbA CTD for cooperative repression with KorB strongly implies that this domain is the site of a direct or indirect protein-protein interaction with KorB. nih.gov Western blotting experiments have shown that this enhanced repression is not due to an increase in the cellular levels of either repressor in the presence of the other, further supporting the model of a direct interaction between the DNA-bound proteins. nih.gov
The trb operon, which is regulated by trbA, encodes the proteins that form the mating pair formation apparatus, a type IV secretion system responsible for pilus assembly and the transfer of the plasmid DNA. nih.govmpg.de While trbA directly regulates the expression of these components, there is currently no direct evidence to suggest that trbA physically interacts with the structural components of the conjugation machinery itself. The primary role of trbA appears to be at the level of transcriptional control, ensuring that the energy-intensive process of producing the conjugation apparatus is tightly regulated and only occurs when conditions are favorable for plasmid transfer. nih.gov
Assembly of Multi-Protein Regulatory Complexes
The this compound, a key regulator in the conjugative transfer of broad-host-range plasmids like RK2, participates in the assembly of multi-protein regulatory complexes to control gene expression. nih.gov Specifically, it is involved in the repression of the trbBp promoter, which drives the expression of genes necessary for mating pair formation. nih.govnih.gov This regulation is not carried out by TrbA in isolation but involves a cooperative interaction with another repressor protein, KorB. nih.govnih.gov
Stoichiometry and Architecture of trbA-Containing Complexes
The precise stoichiometry and a detailed architectural model of the TrbA-containing regulatory complex are not fully elucidated in the available research. However, functional studies have provided insights into its composition and the spatial arrangement of its components on the DNA.
The regulatory complex forms at the trbBp promoter and involves at least two key proteins: TrbA and KorB. nih.govnih.gov These two repressor proteins bind to distinct operator sites that are separated by a significant distance of approximately 165 base pairs. nih.gov The KorB binding site is located about 189 base pairs upstream of the transcription start point, while the TrbA binding site overlaps the -10 region of the promoter. nih.gov
Despite this separation, the two proteins exhibit up to 10-fold cooperativity in repressing the trbBp promoter. nih.gov This strong functional interdependence suggests a direct or indirect physical interaction between KorB and TrbA when they are bound to their respective DNA sites, leading to the formation of a stable repressive complex. nih.gov The formation of this complex is crucial for the tight regulation of the conjugative transfer process, ensuring that the transfer genes are expressed efficiently when the plasmid is establishing itself and are repressed once it is established. nih.gov
The C-terminal domain (CTD) of the this compound has been identified as a critical component for this cooperative interaction with KorB. nih.gov This region of TrbA shares a high degree of sequence conservation with the CTD of another regulatory protein, KorA, indicating a potentially conserved mechanism of interaction and function. nih.gov The current model suggests that the DNA between the KorB and TrbA binding sites may loop out to allow the two proteins to interact, a common feature in long-range genetic regulation. However, detailed structural data to confirm this architectural model and to define the exact stoichiometry of the protein components within the fully assembled complex are not yet available.
| Component | Function | Location of Action |
| This compound | Transcriptional Repressor | Overlaps the -10 region of the trbBp promoter |
| KorB Protein | Transcriptional Repressor | ~189 bp upstream of the trbBp transcription start point |
Dynamics of Complex Formation and Disassembly
The dynamics of the formation and disassembly of the TrbA-containing regulatory complex are intrinsically linked to the cooperative nature of the interactions between TrbA and KorB. The mutual enhancement of repression suggests that the binding of one protein likely stabilizes the binding of the other, pointing towards a dynamic equilibrium that heavily favors the formation of the repressive complex when both proteins are present. nih.gov
The assembly of the complex is a critical step in the regulatory switch that controls plasmid conjugation. nih.gov The process is initiated by the binding of TrbA and KorB to their specific operator sites on the plasmid DNA. nih.gov The cooperativity observed implies that the interaction between the two proteins is a key factor in the stability and effectiveness of the repressive complex. nih.gov Western blotting analyses have shown that this cooperativity is not due to an increase in the concentration of one repressor in the presence of the other, but rather points to a direct functional interaction between the DNA-bound proteins. nih.gov
The C-terminal domain of TrbA is essential for this dynamic interplay with KorB. nih.gov Deletion of this domain abolishes the cooperative repression, indicating its role in mediating the protein-protein interaction that is central to the complex's function. nih.gov
Information regarding the specific rates of association and dissociation for the complex, or the precise mechanisms that trigger its disassembly, is limited in the currently available literature. It is plausible that the disassembly is regulated by changes in the cellular concentrations of the repressors or by other plasmid or host-encoded factors that modulate their activity. This would allow the plasmid to respond to changing environmental conditions and regulate its transfer accordingly. The monocistronic nature of most trbA transcripts suggests that the level of this compound can be independently controlled, providing a mechanism for the dynamic regulation of the formation of this regulatory complex. nih.gov
Regulatory Networks and Hierarchical Control Involving Trba
Integration of trbA within Global Plasmid Regulatory Circuitry
TrbA is a global regulator encoded in the Tra2 region of plasmids like RK2. uniprot.orgnih.gov It plays a significant role in controlling the expression of transfer genes, which are essential for the promiscuous spread of these plasmids. uniprot.orguniprot.org The trb operon, responsible for encoding most of the mating-pair formation apparatus genes, is a primary target of TrbA-mediated regulation. uniprot.orgnih.gov TrbA acts as a repressor, directly inhibiting the transcription of several promoters, including trbBp, which is the main promoter for the trb operon. uniprot.orguniprot.orgnih.gov Beyond the trb operon, TrbA also represses promoters in the Tra1 region, specifically traJp, traKp, and traGp, further coordinating the expression of the entire transfer machinery. uniprot.orgunam.mx This widespread repressive activity positions TrbA as a central figure in the global regulatory circuitry of these plasmids, ensuring that the energetically costly process of conjugation is tightly controlled.
Cross-talk with Other Repressors and Activators (e.g., KorA, KorB)
The regulatory activity of TrbA is intricately linked with that of other global repressors encoded by the plasmid's central control operon, notably KorA and KorB. uniprot.orguniprot.orgresearchgate.netdntb.gov.uafu-berlin.de Cooperativity between KorB and either KorA or TrbA is a fundamental aspect of the regulatory circuits that maintain stringent control over plasmid functions under steady-state conditions. nih.govdntb.gov.uauniprot.orgntnu.no
TrbA and KorB demonstrate cooperative repression of target promoters like trbBp. nih.gov Despite the significant distance between their binding sites at trbBp (approximately 165 bp apart, with KorB binding 189 bp upstream and TrbA overlapping the -10 region), this cooperativity can result in up to a 10-fold enhancement of repression. nih.gov This suggests that TrbA and KorB can interact even when bound at distant sites on the DNA, potentially through DNA looping or other mechanisms that facilitate protein-protein contact. nih.govresearchgate.netdntb.gov.ua
The C-terminal domain (CTD) of TrbA is essential for its cooperative interaction with KorB. nih.govnih.govuniprot.org This domain shares a high degree of sequence conservation with the CTD of KorA, which is also involved in cooperativity with KorB. nih.govdntb.gov.uauniprot.orgntnu.no This conserved interaction module highlights a common mechanism by which these repressors enhance KorB's repressive activity. Studies have shown that direct protein-protein interactions between KorA (and by extension, likely TrbA) and KorB are responsible for this observed cooperativity. ntnu.no
KorA also influences the regulatory landscape involving TrbA indirectly. The promoter trfAp, which is crucial for the expression of vegetative replication genes, is divergently oriented from trbAp, the promoter for trbA. uniprot.orguniprot.org When trfAp is highly active, it can inhibit trbAp. uniprot.orguniprot.org KorA represses trfAp, and this repression leads to the derepression of trbAp, thereby allowing for the expression of trbA. uniprot.orguniprot.org This demonstrates a complex interplay where one repressor (KorA) indirectly activates the expression of another repressor (TrbA) by relieving the inhibition imposed by a divergently transcribed promoter (trfAp).
The cooperative interactions between TrbA, KorA, and KorB, along with their individual repressive activities on multiple promoters, create a complex network that fine-tunes the expression of plasmid genes. This ensures that replication, partitioning, and transfer functions are expressed in a coordinated manner, appropriate for different stages of the plasmid life cycle (e.g., establishment versus stable maintenance). uniprot.org
Here is a summary of key cooperative interactions and repression targets:
| Repressors Involved | Target Promoter(s) | Observed Cooperativity | Notes | Source |
| TrbA and KorB | trbBp | Up to 10-fold repression | Targets separated by ~165 bp. CTD of TrbA required for cooperativity. | nih.gov |
| KorA and KorB | trfAp, korAp, etc. | Cooperative repression | Interaction involves the CTD of KorA. | dntb.gov.uauniprot.orgntnu.no |
| TrbA alone | trbBp, trfAp, traJp, traKp, traGp | Repression | Global regulator of transfer genes. | uniprot.orguniprot.orgnih.govunam.mx |
| KorB alone | trbBp, trfAp, trbAp, etc. | Weak repression (potentiated by TrbA/KorA) | Also involved in plasmid partitioning. | uniprot.orgresearchgate.netuniprot.org |
Feedback Loops and Feed-forward Control Mechanisms
The regulation involving trbA incorporates elements of both feedback and feed-forward control. A notable example is the indirect positive regulation of trbA expression mediated by KorA's repression of trfAp. uniprot.orguniprot.org This can be viewed as a form of feed-forward control where the activity of a regulator in the central control operon (KorA) influences the expression of a regulator in the transfer region (TrbA), thereby coordinating replication and transfer functions. uniprot.org
Environmental and Physiological Cues Influencing trbA Activity
The expression and activity of plasmid regulatory proteins, including TrbA, can be influenced by the cellular environment and physiological state of the host bacterium. This responsiveness allows the plasmid to adapt its behavior to different conditions.
Response to Host Cell States
The regulatory network involving TrbA is poised to respond to changes in the host cell state, particularly during plasmid establishment versus stable maintenance. During plasmid establishment, there might be a need for higher expression of transfer genes to facilitate spread. Once the plasmid is established, tight repression of these genes, mediated in part by TrbA and its coregulators, becomes crucial to minimize the metabolic burden on the host. uniprot.org The "switch that controls its expression" helps provide these sequential steps. uniprot.org While the precise mechanisms by which host cell states directly modulate TrbA activity or expression are not explicitly detailed in the provided results beyond the general concept of plasmid establishment, the hierarchical regulatory system is inherently designed to maintain plasmid homeostasis within the host.
Impact of Exogenous Compounds or Stressors on trbA Regulation
Recent research suggests that exogenous stressors can impact the expression of plasmid regulatory genes, including trbA. Studies investigating the effects of microplastic exposure on horizontal gene transfer (HGT) in bacteria have indicated that microplastics can significantly enhance bacterial conjugative transfer frequency. Potential mechanisms underlying this phenomenon include the down-regulation of global regulatory genes such as korA, korB, and trbA. This suggests that certain environmental pollutants or stressors can interfere with the normal regulatory control mechanisms of plasmids, potentially leading to increased expression of transfer genes and a higher frequency of ARG dissemination.
Hierarchical Organization of Gene Expression Control
Gene expression control in broad-host-range plasmids like RK2 is organized hierarchically, with global regulatory proteins like KorA, KorB, KorC, and TrbA forming a complex network. dntb.gov.uafu-berlin.de A key feature of this organization is that each operon encoding core plasmid functions (replication, partitioning, transfer) is typically regulated by more than one repressor. fu-berlin.de
TrbA fits into this hierarchy by primarily controlling the transfer genes, but its activity is integrated with and influenced by the other global regulators. KorB, for instance, is a global repressor with multiple operator sites across the plasmid genome and also functions as a partitioning protein. nih.govresearchgate.net KorA is another key repressor encoded in the central control operon. uniprot.orgnih.govuniprot.org The cooperative interactions between TrbA, KorA, and KorB at various promoters exemplify this hierarchical and combinatorial control, where the combined action of multiple regulators determines the final level of gene expression. nih.govresearchgate.netdntb.gov.uafu-berlin.deuniprot.orgntnu.no
This multi-layered regulation provides robustness and flexibility to the plasmid's control system, allowing for fine-tuning of gene expression in response to various internal and external cues. The intertwined regulons and self-regulatory circuits, involving proteins like TrbA, ensure stringent control and coordinated expression of the essential plasmid functions. uniprot.org
Position of trbA in the Regulatory Cascade of Conjugation
The trbA gene is typically located within the transfer (tra or trb) region of conjugative plasmids. In IncP plasmids, the trb operon encodes most of the genes required for the formation of the mating-pair apparatus, essential for the plasmid's spread nih.gov. TrbA is encoded before the start of the trb operon (Tra2 region) and acts as a global regulator, specifically influencing the expression of transfer genes oup.com.
TrbA functions as a repressor protein, with one of its primary targets being the trbB promoter (trbBp) nih.gov. The trbBp is considered the primary promoter responsible for the expression of mating pair formation genes researchgate.netnih.gov. In IncP plasmids, the trbA promoter (trbAp) is arranged divergently with the trfA promoter (trfAp) nih.gov. TrfAp is a strong promoter that can inhibit trbAp unless repressed by the KorA protein, a key regulator from the plasmid's central control operon nih.gov.
The expression of trbBp is subject to repression by both the KorB protein and TrbA researchgate.net. Studies have shown that both KorB and TrbA are necessary for full repression of trbBp nih.gov. The region between trbA and trbB contains a large inverted repeat that may modulate the translation of trbB from transcripts initiated at trbAp but not trbBp nih.gov. Translational fusions have demonstrated that translation of trbB is blocked when transcripts include this inverted repeat upstream of trbB nih.gov.
TrbA also represses the transcription of promoters in the Tra1 region, including traJp, traKp, and traGp oup.com. This coordinated repression by TrbA helps to control the expression of both blocks of transfer genes oup.com.
The regulatory network involving trbA is intertwined with other global regulators. In IncP-1 plasmids, KorA, KorB, and TrbA are key repressors modulating tra gene expression dspmuranchi.ac.inresearchgate.net. KorA is needed to derepress trbA expression, contributing to the shutdown of tra and trb gene transcription once the plasmid is established in a population oup.compsu.edu. KorB, another global regulator, represses trbBp, trfAp, and trbAp nih.gov. The cooperative interaction between KorB and TrbA is crucial for stringent gene regulation at low protein concentrations, minimizing the burden on the host researchgate.net. This cooperativity allows significant changes in transfer gene expression to result from small changes in individual regulator activities nih.gov. The C-terminal domain (CTD) of TrbA is essential for this cooperativity with KorB researchgate.netnih.gov.
In IncI1 plasmids like R64, the trbABC genes appear to be organized into an operon adjacent to the oriT operon nih.gov. TrbA and TrbC are indispensable for R64 plasmid transfer nih.gov.
The regulatory cascade involving trbA ensures that the complex process of conjugation is tightly controlled, allowing for efficient expression of transfer genes during plasmid establishment but maintaining tight repression once the plasmid is stably maintained in a bacterial population nih.gov.
Coordination of trbA with Plasmid Establishment and Stable Maintenance
TrbA plays a critical role in coordinating the expression of transfer genes with the processes of plasmid establishment and stable maintenance. During plasmid establishment, the regulatory circuitry is poised to allow efficient expression of transfer genes to facilitate the spread of the plasmid to new host cells nih.gov. As the plasmid becomes established in a population, the levels of repressors like TrbA and KorB increase, leading to the repression of transfer genes oup.com.
The repression of trbBp by TrbA and KorB contributes to the downregulation of the mating pair formation apparatus researchgate.netnih.gov. This downregulation is essential for minimizing the metabolic cost to the host cell associated with the constitutive expression of conjugation machinery researchgate.netpsu.edu.
The interplay between TrbA and other regulators, such as KorA and KorB, is central to this coordination. KorA's role in derepressing trbA expression provides a mechanism for shutting down transcription of transfer genes once the plasmid is established oup.compsu.edu. The cooperative repression by TrbA and KorB at promoters like trbBp ensures tight control over transfer gene expression in established populations researchgate.netnih.gov.
Furthermore, the trfA operon, which is repressed by TrbA oup.com, encodes TrfA, a protein essential for activating the replication origin oriV oup.com. This repression by TrbA links the regulation of conjugative transfer with vegetative replication, coordinating these two essential plasmid functions researchgate.net. By repressing both trfAp and trbBp, KorB also contributes to coordinating vegetative replication and transfer functions researchgate.net.
In some plasmids, like IncI1 plasmid R64, genes involved in plasmid maintenance, such as the pnd gene, are located within the transfer region, sometimes adjacent to trb genes nih.gov. While the deletion of the pnd gene did not affect transfer frequency in a tra+ mini-R64 derivative, the R64 transfer system itself was shown to be involved in plasmid stability to a certain degree nih.gov. This suggests potential links, although not always direct regulatory ones involving TrbA, between the transfer machinery and plasmid maintenance functions encoded within the same region.
Evolutionary Perspectives of Trba Protein and Homologs
Sequence Conservation and Divergence of trbA Across Plasmids
The trbA gene and its encoded protein exhibit varying degrees of sequence conservation and divergence across different plasmids, particularly among broad-host-range plasmids like those belonging to the IncP group. nih.gov This variation reflects the evolutionary pressures and histories of the plasmids on which trbA resides.
Comparison of the nucleotide sequence of IncP beta plasmid R751 with the equivalent IncP alpha sequence reveals conserved features in the organization and regulation of the trfA operon and the region controlling trb operon expression. nih.gov The trbA gene itself, encoding a global regulator, is conserved between these IncP subtypes. nih.gov However, the intergenic region between trbA and trbB shows little sequence identity, despite conserved spacing, operator sites for regulators like KorB, and the presence of a hairpin loop structure. nih.gov This suggests that while the regulatory architecture is maintained, the specific sequences in non-coding regions can diverge more rapidly.
Phylogenetic Analysis of trbA Orthologs and Paralogs
Phylogenetic analysis is a critical tool for understanding the evolutionary relationships between genes, distinguishing between orthologs (genes diverging from a speciation event) and paralogs (genes arising from gene duplication). oup.comusp.brmdpi.com Applying phylogenetic analysis to trbA sequences from various plasmids and bacterial genomes can reveal its evolutionary history and the relationships between different conjugative systems.
While specific detailed phylogenetic trees solely focused on trbA orthologs and paralogs across a wide range of plasmids were not extensively detailed in the search results, the principles of such analysis are well-established. Identifying orthologs and paralogs typically involves building phylogenetic trees for protein families and inferring relationships based on taxonomic distribution and sequence similarity. oup.commdpi.com The presence of trbA on diverse plasmids suggests a history of horizontal transfer, which can complicate phylogenetic analysis compared to vertically inherited chromosomal genes. However, phylogenetic studies of conjugative systems often use key components like relaxases or VirB4 ATPases as markers to infer the evolutionary relationships of the entire transfer machinery. asm.orgfrontiersin.org Given TrbA's role as a regulator within these systems, its phylogeny would likely mirror, to some extent, the phylogeny of the broader conjugative transfer systems it is part of.
Identification of Conserved Functional Domains and Motifs
Analysis of the trbA protein sequence has revealed conserved functional domains and motifs that are crucial for its activity. The predicted amino acid sequence of TrbA from broad-host-range plasmid RK2 shows similarity at its C-terminal to KorA, another regulator from the central control operon of RK2, and at its N-terminal to immunity repressor protein from phage phi 105 of Bacillus subtilis and the Sin protein of B. subtilis. oup.comnih.govoup.com
TrbA functions as a repressor, controlling the transcription of genes involved in both vegetative replication (like trfA) and conjugative transfer (kilBI/trbB and other trb genes). oup.comnih.govoup.com The C-terminal domain of TrbA, which shows sequence conservation with KorA, is required for cooperative repression with KorB at the trbB promoter. nih.gov This suggests that specific protein-protein interaction motifs within these conserved domains are essential for the coordinated regulation of plasmid functions.
While specific sequence motifs beyond the similarities to KorA and Bacillus subtilis proteins were not detailed for trbA in the search results, the general principle of identifying conserved functional motifs in proteins is based on finding recurring patterns of amino acids that are important for structure, function, or interaction. mdpi.comuniv-saida.dz These motifs can reflect functional domains and provide insights into the evolutionary history and constraints on protein sequences. univ-saida.dz
Evolutionary Trajectories of Conjugative Transfer Systems
The evolutionary trajectories of conjugative transfer systems, including those involving trbA, are shaped by a combination of factors, primarily horizontal gene transfer and adaptation to different host environments. nih.govnih.govwur.nl These systems are dynamic, undergoing changes that influence their spread and maintenance in bacterial populations.
Conjugative transfer is an energy-intensive process for the host cell. nih.govresearchgate.net As a result, the expression of conjugative transfer genes is often tightly regulated to minimize the metabolic burden. nih.govoup.comresearchgate.net This regulation, in which TrbA plays a role, is a key aspect of the evolutionary adaptation of plasmids to their hosts. nih.govoup.com
Horizontal Gene Transfer Events Involving trbA-encoding Plasmids
Horizontal gene transfer (HGT), particularly through conjugation, is the primary mechanism by which trbA-encoding plasmids spread among bacterial populations. frontiersin.orgwur.nlebi.ac.ukbiorxiv.org This process allows for the rapid dissemination of entire plasmids, carrying with them not only the genes for their own transfer but also accessory genes, such as those conferring antibiotic resistance. oup.comfrontiersin.org
HGT events involving trbA-encoding plasmids contribute significantly to the pangenome of bacterial species, introducing new genetic material that can provide adaptive advantages. nih.govplos.org The conjugative machinery encoded by these plasmids facilitates their movement between different bacterial strains and even species. asm.orgnih.govoup.com Studies comparing mobile genetic elements like plasmids and integrative and conjugative elements (ICEs) have shown that conjugation systems, including trb genes, are conserved components involved in the horizontal transfer of these elements. nih.govoup.comresearchgate.net
Adaptation and Diversification of trbA Regulatory Functions in Different Hosts
The regulatory functions of trbA can undergo adaptation and diversification in different bacterial hosts. As a regulator of both plasmid replication and conjugative transfer, TrbA plays a role in coordinating these processes to optimize plasmid maintenance and spread within a given host environment. nih.govoup.com
The interaction between plasmids and their hosts is subject to evolutionary pressures. The cost of plasmid carriage, including the energy expenditure for conjugation, can select for mechanisms that reduce this burden. nih.govresearchgate.net This can lead to the evolution of reduced conjugation rates or the refinement of regulatory circuits to ensure transfer occurs primarily when recipient cells are available. nih.govresearchgate.net
While the core regulatory role of TrbA as a repressor appears conserved in systems like the IncP plasmids, the specific details of its regulation and interaction with other host or plasmid factors may vary, contributing to the diversification of conjugative systems and their adaptation to the physiological specificities of different bacterial species. nih.govnih.govoup.com Regulatory elements, including small RNAs, are known to play significant roles in bacterial adaptation to changing environments and host interactions, and it is plausible that such mechanisms could also influence trbA expression or activity in a host-dependent manner. asm.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net
Comparative Genomics of trbA-containing Plasmids and Integrative Elements
Comparative genomics of trbA-containing plasmids and integrative elements (like ICEs) provides a broader perspective on the evolution and dissemination of conjugative systems. Both plasmids and ICEs utilize conjugation for horizontal transfer and often share related trb genes as part of their transfer machinery. nih.govoup.comresearchgate.net
Comparative genomic studies have shown that conjugative gene clusters, including trb genes, are found on a variety of mobile genetic elements. nih.govoup.comresearchgate.net Analysis of IncF-like plasmids, for instance, revealed conserved conjugative systems, although with variations in operon structure and regulatory elements across different plasmid groups. frontiersin.org The presence of trbA and other trb genes on both plasmids and ICEs suggests a shared evolutionary history and the potential for genetic exchange between these different types of mobile elements. nih.govoup.comresearchgate.net
Comparative genomics allows for the identification of conserved "backbone" genes essential for the mobility and maintenance of these elements, as well as accessory genes that contribute to host adaptation or provide other functions. nih.govoup.comresearchgate.net By comparing the genomic context of trbA and its associated transfer genes across different plasmids and ICEs, researchers can infer evolutionary relationships, identify modules of co-inherited genes, and understand how these mobile elements have evolved and diversified. frontiersin.orgnih.govoup.comresearchgate.net This comparative approach highlights the dynamic nature of bacterial genomes and the significant role of HGT mediated by elements carrying genes like trbA in shaping bacterial evolution. frontiersin.orgplos.orgpnas.orgasm.orgdiva-portal.org
Table: Relevant Compounds and PubChem CIDs
Advanced Methodologies in Trba Protein Research
Genetic Manipulation and Mutagenesis Strategies
Genetic manipulation and mutagenesis are fundamental approaches used to understand the function of the trbA gene and the importance of specific amino acid residues within the TrbA protein mdpi.comblackwellpublishing.com. These strategies involve altering the DNA sequence of the trbA gene and observing the resulting phenotypic changes or effects on protein function mdpi.comblackwellpublishing.com.
Deletion and Complementation Analysis
Deletion analysis involves removing the trbA gene or specific regions of the plasmid DNA containing trbA to assess its necessity for conjugative transfer or other plasmid functions oup.comresearchgate.net. Previous studies utilizing deletion analysis have indicated that the region between trfA and kilBI (trbB) encodes a trans-acting factor, identified as TrbA, that is required for the conjugative transfer of broad-host-range plasmids like RK2 oup.comresearchgate.net.
Complementation analysis is then used to confirm that the observed phenotype is specifically due to the absence of the trbA gene oup.comresearchgate.net. This is achieved by introducing a functional copy of the trbA gene in trans (on a separate plasmid or integrated elsewhere in the genome) into a strain carrying the deletion oup.comresearchgate.netembopress.org. If the introduction of the functional trbA gene restores the wild-type phenotype, it confirms that the deleted gene was responsible for that function oup.comresearchgate.net. For instance, studies have shown that a deletion mutant affecting the region upstream of kilBI (trbB) required the sequences as far back as the trfAp for complementation to restore a Tra+ phenotype, suggesting the existence of a second trans-acting function, tentatively named trbA oup.com. Deletion analysis of TrbA has also been used to investigate the domains required for cooperative repression with KorB, indicating the importance of the C-terminal domain researchgate.netasm.org.
Site-Directed Mutagenesis for Functional Residue Identification
Site-directed mutagenesis is a powerful technique that allows for the specific alteration of one or a few nucleotides within the trbA gene, leading to the substitution of specific amino acid residues in the this compound sci-hub.seresearchgate.net. This method is crucial for identifying amino acids critical for TrbA function, such as DNA binding, protein-protein interactions, or regulatory activity sci-hub.seresearchgate.netnih.gov.
By creating specific point mutations, researchers can investigate the role of individual amino acids in TrbA's ability to repress transcription of target promoters like trfA and kilBI (trbB) oup.comasm.org. For example, site-directed mutagenesis can be used to alter residues within predicted functional domains, such as the helix-turn-helix (HTH) motif, to determine their contribution to DNA binding or repression activity researchgate.net. Studies on other repressor proteins have successfully used site-directed mutagenesis to identify critical residues for DNA binding and transcriptional activation or repression nih.gov. This targeted approach provides detailed insights into the structure-function relationships of the this compound researchgate.netpnas.org.
Transcriptional and Translational Reporter Assays
Reporter assays are widely used to study gene expression regulated by proteins like TrbA wikipedia.orgbiorxiv.org. These assays involve fusing the promoter or regulatory region of a target gene to a reporter gene whose expression is easily measurable wikipedia.orgbiorxiv.org. By monitoring the activity of the reporter gene, researchers can infer the transcriptional or translational activity of the target gene and how it is influenced by TrbA.
Luciferase or LacZ Fusion Constructs for Promoter Activity Measurement
Luciferase and LacZ (β-galactosidase) are common reporter genes used in transcriptional and translational fusion constructs wikipedia.orgnih.govresearchgate.net. To measure the effect of TrbA on promoter activity, the promoter region of a gene regulated by TrbA (e.g., trfAp or trbBp) is cloned upstream of a promoterless luciferase or lacZ gene oup.comnih.govarvojournals.org. These constructs are then introduced into a suitable host organism, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured oup.comnih.govnih.govarvojournals.org.
High reporter activity indicates strong promoter activity, while low activity suggests repression oup.comnih.gov. By comparing the reporter activity in the presence and absence of functional TrbA, researchers can quantify the extent of TrbA-mediated repression oup.comnih.gov. Studies have shown that TrbA represses the transcription of both trfA and kilBI (trbB) promoters, and this repression can be measured using such reporter systems oup.com. For instance, LacZ translational fusions have been used to show that TrbA represses transcription from the trbB promoter nih.gov. Furthermore, luciferase assays have been used to measure promoter activity in various contexts nih.govarvojournals.org.
An example of data that might be obtained from such assays is presented in the hypothetical table below, illustrating the effect of TrbA on the activity of a target promoter fused to a reporter gene.
| Construct | TrbA Status | Reporter Activity (Relative Units) |
| Target Promoter-Reporter | Absent | 100 |
| Target Promoter-Reporter | Present | 35 |
| Target Promoter-Reporter | Mutant TrbA | 95 |
Note: This is a hypothetical data table for illustrative purposes.
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a highly sensitive technique used to quantify mRNA levels, providing a measure of gene expression portlandpress.comthermofisher.complos.org. This method is particularly useful for analyzing the transcriptional regulation exerted by proteins like TrbA thermofisher.combiorxiv.org.
qRT-PCR involves reverse transcribing mRNA into complementary DNA (cDNA) and then amplifying the cDNA using PCR with fluorescent detection portlandpress.comthermofisher.complos.org. The amount of fluorescence detected is proportional to the initial amount of mRNA thermofisher.complos.org. By performing qRT-PCR on RNA isolated from cells with and without functional TrbA, researchers can accurately measure the transcript levels of TrbA-regulated genes (e.g., trfA and trbB) and determine the degree of transcriptional repression or activation oup.comnih.govbiorxiv.org. This technique allows for the precise quantification of even subtle changes in gene expression plos.org. qRT-PCR is widely used for gene expression profiling and validating results from other methods thermofisher.complos.orgthermofisher.com.
Northern Blotting for Transcript Size and Abundance
Northern blotting is a technique used to detect specific RNA molecules within a sample, providing information about their size and abundance nih.govnih.govresearchgate.net. While less quantitative than qRT-PCR, it is valuable for visualizing different transcript isoforms, identifying processing events, and confirming the presence of specific transcripts nih.govnih.govtandfonline.com.
In the context of trbA research, Northern blotting can be used to examine the mRNA transcribed from the trb operon nih.gov. This can reveal whether trbA is transcribed as a monocistronic mRNA or as part of a larger polycistronic transcript including downstream genes like trbB nih.gov. Studies using Northern blotting have shown that most trbA transcripts are monocistronic, suggesting transcription termination downstream of trbA, although some transcription continues into trbB nih.gov. This technique can also be used to assess the relative abundance of these different transcript species under various conditions or in the presence of TrbA nih.govoup.com.
A hypothetical Northern blot result illustrating different transcript sizes is shown below:
Note: This is a hypothetical representation of Northern blot data.
This indicates that the primary trbA transcript is 1.2 kb, and its abundance decreases when TrbA is overexpressed, consistent with TrbA acting as a repressor. A less abundant 3.5 kb transcript is also detected, potentially representing a read-through transcript into downstream genes.
Compound Names and Potential PubChem CIDs
Biochemical and Biophysical Approaches for Protein Characterization
Studying the this compound and its interactions often requires a range of biochemical and biophysical techniques to understand its structure, function, and regulatory mechanisms.
Protein Purification and Preparation for In Vitro Studies
Obtaining purified this compound is a fundamental step for many in vitro biochemical and biophysical studies. While the provided sources discuss protein purification in general and for other proteins like tRNA ligase or dihydrofolate reductase, they highlight common strategies applicable to this compound. Recombinant protein expression in host systems like E. coli is a standard method to produce sufficient quantities of a protein of interest raybiotech.combio-rad.com. Often, proteins are expressed with fusion tags, such as histidine tags (His-tags) or Glutathione-S-transferase (GST) tags, which facilitate purification using affinity chromatography raybiotech.combio-rad.comresearchgate.net. For instance, His-tagged proteins can be purified using Ni-NTA chromatography researchgate.net. Affinity purification methods generally yield highly pure proteins, often exceeding 95% purity, depending on the specificity of the affinity tag or antibody used raybiotech.com. The purity and size of the purified protein can be verified using techniques like SDS-PAGE bio-rad.comresearchgate.netabcam.com. In vitro transcription-translation systems can also be used to produce proteins, sometimes incorporating modifications like biotinylation for downstream applications tandfonline.com.
Electrophoretic Mobility Shift Assays (EMSAs) for DNA Binding
Electrophoretic Mobility Shift Assays (EMSAs), also known as gel shift assays, are a widely used technique to study protein-DNA or protein-RNA interactions thermofisher.comnih.govnih.gov. This method is based on the principle that a protein-nucleic acid complex migrates slower than free nucleic acid when subjected to non-denaturing gel electrophoresis due to its larger size and altered charge thermofisher.comnih.gov. EMSA has been used to map the binding sites of TrbA on DNA, specifically in the trfAp and trbBp regions of plasmid RK2 oup.com.
EMSA can be used qualitatively to identify sequence-specific DNA-binding proteins in various samples, including crude cell extracts or purified protein preparations thermofisher.com. It can also be adapted for quantitative analysis to estimate binding affinity (dissociation constants), binding stoichiometry, and to assess sequence specificity through competition experiments with unlabeled competitor DNA thermofisher.comnih.govnih.gov. Adding an antibody against the protein of interest can result in a "supershift," providing further confirmation of the specific protein-nucleic acid complex nih.gov.
Troubleshooting EMSA experiments may involve optimizing protein concentration, incubation time, and buffer conditions such as pH, salt concentration, and detergent to enhance specific binding and complex stability researchgate.netthermofisher.com. The use of non-specific competitor DNA, such as poly(dI-dC), is crucial to reduce non-specific binding researchgate.netthermofisher.com. Detection of the nucleic acid can be achieved through various methods, with radiolabeling historically being the most sensitive, although non-radioactive methods using fluorescent or biotinylated probes are also common thermofisher.comthermofisher.com.
Western Blotting for Protein Expression and Interaction Studies
Western blotting is a fundamental technique used to detect specific proteins in a sample, analyze protein expression levels, identify post-translational modifications, and study protein-protein interactions abcam.com. In the context of this compound research, Western blotting has been used to assess the levels of Trb proteins and to investigate cooperative interactions between TrbA and other proteins like KorB nih.govnih.gov.
The technique involves separating proteins by gel electrophoresis (typically SDS-PAGE), transferring them to a membrane (such as nitrocellulose or PVDF), and then probing the membrane with specific antibodies that bind to the target protein oup.com. A primary antibody recognizes the protein of interest, and a labeled secondary antibody, often conjugated to an enzyme or fluorescent marker, binds to the primary antibody for detection oup.com. Western blotting can demonstrate changes in protein levels under different conditions, such as mutations in regulatory regions nih.gov. It can also provide evidence for protein-protein interactions by detecting co-immunoprecipitated proteins nih.gov. Recombinant proteins are often used as positive controls in Western blotting to confirm the specificity of antibodies and the expected migration pattern of the protein raybiotech.com.
Pull-down Assays for Protein-Protein and Protein-DNA Interactions
Pull-down assays are in vitro methods used to confirm direct interactions between proteins or between proteins and nucleic acids tandfonline.comthermofisher.comacs.org. This technique typically involves using a "bait" molecule (either a protein or a nucleic acid) immobilized on a solid support to capture its interacting partner, the "prey," from a solution containing a mixture of molecules tandfonline.comacs.orgplos.org.
For protein-protein interactions, a common approach is to use a tagged fusion protein as the bait, immobilized on an affinity matrix tandfonline.complos.org. The protein mixture containing the potential prey is incubated with the immobilized bait, allowing interactions to occur. Unbound proteins are washed away, and the captured prey proteins are then eluted and detected, often by Western blotting tandfonline.complos.org. Variations exist, including methods that utilize in vitro biotinylated proteins as bait, eliminating the need for constructing expression plasmids tandfonline.com.
For protein-DNA interactions, DNA pull-down assays utilize a labeled oligonucleotide probe (the bait) immobilized on a solid support to isolate proteins that bind to that specific DNA sequence from a cellular extract thermofisher.comacs.org. The captured proteins are then analyzed, frequently by mass spectrometry, to identify the interacting partners acs.org. This method allows for the identification of proteins that bind to a particular DNA sequence of interest thermofisher.comacs.org.
Advanced Spectroscopic Techniques (e.g., Circular Dichroism, NMR)
Advanced spectroscopic techniques, such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable insights into the structural characteristics and dynamics of proteins rsc.orgutexas.eduportlandpress.com. While not explicitly detailed for this compound in the provided snippets, these methods are standard in protein research for structural characterization.
Circular Dichroism (CD) spectroscopy is particularly useful for studying the secondary structure of proteins (e.g., alpha-helices, beta-sheets) and monitoring conformational changes upon variations in temperature, pH, or in the presence of interacting molecules rsc.orgutexas.edu. CD measures the differential absorption of left and right circularly polarized light by chiral molecules like proteins utexas.edu. Changes in the CD spectrum can indicate protein folding or unfolding, as well as alterations in secondary structure content utexas.edu. CD is a relatively rapid technique and can be used to compare the structures of engineered proteins or analyze structural changes upon perturbation utexas.edu.
Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information about proteins in solution, including their three-dimensional structure, dynamics, and interactions with other molecules ontosight.aiportlandpress.com. NMR is particularly powerful for studying protein flexibility and intrinsic disorder portlandpress.com. It can reveal details about the local environment of individual atoms within a protein and how this environment changes upon binding to a ligand or another protein portlandpress.com. Both X-ray crystallography and NMR spectroscopy have been used to study the structure of the this compound, providing insights into its function and interactions ontosight.ai.
Computational and Bioinformatic Approaches
Computational and bioinformatic approaches play a crucial role in analyzing biological data, predicting protein properties, and guiding experimental design in protein research iimcb.gov.plkfupm.edu.satevard.comnih.gov. For the this compound, bioinformatic analysis has been used to analyze its nucleotide sequence, predict its amino acid sequence, and identify similarities to other known proteins nih.govoup.com.
Bioinformatics encompasses various computational tools and databases for organizing and analyzing biological data, identifying genes and gene products, and modeling complex biological systems and regulatory networks kfupm.edu.sa. Techniques include sequence analysis, alignment, and motif identification, which can reveal conserved regions and potential functional sites within the this compound nih.govoup.com. Predicting protein structure from amino acid sequence is another area where computational methods are applied, although experimental methods like crystallography and NMR provide definitive structural data ontosight.aiosu.edu.
Sequence Analysis and Homology Modeling
Sequence analysis of the trbA gene and its encoded protein provides fundamental insights into its nature and evolutionary relationships. The trbA gene on the F plasmid, for instance, encodes a protein of 115 amino acids with a molecular weight of approximately 12.9 kDa. servicebio.com The this compound from plasmid RP4 is reported to be composed of 235 amino acids with a molecular weight of approximately 26 kDa. wikipedia.org Analysis of the amino acid sequence has revealed the presence of distinct domains, including a C-terminal domain (CTD) that exhibits a high degree of sequence conservation with the CTD of the KorA protein, another key regulator in IncP plasmids. fishersci.atfishersci.ficiteab.com A putative helix-turn-helix (HTH) motif has also been predicted in the N-terminal part of TrbA, suggesting a DNA-binding function. fishersci.at Sequence comparisons have shown similarities between the N-terminal part of TrbA and immunity repressor protein from phage φ105 of Bacillus subtilis and the Sin protein of B. subtilis. wikipedia.org
Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known experimental structure of a homologous protein (a template). biorxiv.orgfishersci.comlabsolu.ca The principle behind this method is that proteins with similar sequences are likely to have similar structures. biorxiv.org Given the sequence conservation between the CTD of TrbA and KorA, and the potential for structural information on KorA, homology modeling could be a valuable approach to predict the structure of TrbA or its individual domains. While specific published homology models for the full this compound were not extensively detailed in the provided snippets, computational approaches like AlphaFold DB have generated predicted structure models based on sequence data. nih.gov These models, while requiring experimental validation, offer a starting point for structural investigations. The process of homology modeling typically involves identifying template sequences with known structures, aligning the target sequence to the template, building a model framework, and refining the structure by adding loops and side chains. biorxiv.org
Predictive Modeling of Regulatory Networks
TrbA is a critical component in the complex transcriptional regulatory networks that govern the conjugative transfer of broad-host-range plasmids. fishersci.fiwikipedia.orgguidetopharmacology.orgwasteless.biofishersci.caamericanelements.com Predictive modeling in this context aims to understand and forecast the behavior of these networks, particularly how TrbA interacts with other regulators and DNA sequences to control gene expression. TrbA functions as a repressor of several promoters within the plasmid transfer (Tra) and mating pair formation (Mpf) regions, including trbBp, trfAp, traJp, traKp, and traGp. wikipedia.orgguidetopharmacology.org
A significant aspect of the regulatory network involving TrbA is its cooperative interaction with the KorB protein. fishersci.fifishersci.caamericanelements.com Studies have shown that both KorB and TrbA are necessary for full repression of the trbBp promoter, the primary promoter for the mating pair formation genes. fishersci.figuidetopharmacology.orgamericanelements.com Despite their binding targets on trbBp being located relatively far apart (approximately 165 bp), these two proteins exhibit up to 10-fold cooperativity in repression. fishersci.fiamericanelements.com Deletion analysis of TrbA has indicated that its C-terminal domain is required for this cooperative effect with KorB. fishersci.fiamericanelements.com Predictive models of this regulatory network would incorporate the binding sites of TrbA and KorB, their individual repression activities, and the synergistic effects observed due to their cooperative interactions. fishersci.caamericanelements.com Mutations in the TrbA operator site at trbBp have been shown to significantly impact transfer frequency, highlighting the importance of this interaction and providing data for refining predictive models. fishersci.ca The influence of environmental factors, such as indole, on the expression of regulators like KorA and KorB, which in turn affect TrbA-regulated promoters, can also be integrated into more comprehensive predictive models of conjugation efficiency. wasteless.bio
Emerging Concepts and Future Research Trajectories for Trba Protein
Elucidating the Precise Molecular Mechanisms of trbA-Mediated Repression
The trbA protein is a key transcriptional repressor involved in the regulation of conjugative transfer of broad-host-range plasmids like RK2. researchgate.net Its primary role is to curtail the expression of genes necessary for mating pair formation, ensuring that the energetically costly process of conjugation is tightly controlled. researchgate.netrcsb.org The precise molecular mechanism of trbA-mediated repression involves direct binding to specific DNA sequences, known as operator sites, within the promoter regions of target operons. rcsb.orgresearchgate.net
One of the primary targets of TrbA is the trbBp promoter, which drives the expression of the trb operon encoding the mating pair formation apparatus. researchgate.netrcsb.org The operator site for TrbA at trbBp overlaps the -10 region of the promoter. researchgate.net This strategic positioning suggests a mechanism of steric hindrance, where the bound this compound physically obstructs the binding of RNA polymerase to the promoter, thereby preventing the initiation of transcription. nih.govresearchgate.net This is a common mechanism for transcriptional repressors in bacteria. nih.gov
Furthermore, TrbA does not act in isolation. Its repressive activity is significantly enhanced through cooperative binding with another global repressor, KorB. researchgate.netnih.gov At the trbBp promoter, the binding sites for TrbA and KorB are separated by approximately 165 base pairs. researchgate.net Despite this distance, the two proteins exhibit up to 10-fold cooperativity in repression, suggesting a direct or indirect interaction between them when bound to their respective operators. researchgate.net This cooperative action ensures a more robust and complete shutdown of trb operon expression once the plasmid is established in a host cell. rcsb.org
Beyond the trb operon, TrbA also represses other promoters involved in plasmid transfer and replication, including trfAp (involved in vegetative replication), traJp, traKp, and traGp. researchgate.net This broad regulatory action establishes TrbA as a global regulator, coordinating plasmid replication with its horizontal transfer. researchgate.net The expression of trbA itself is also regulated, in part by the KorA protein, which derepresses the trbA promoter (trbAp). rcsb.orgnih.gov This intricate regulatory network allows for a transient peak in the expression of transfer genes during initial plasmid establishment, followed by tight repression mediated by the accumulation of TrbA and KorB. researchgate.net
Comprehensive Mapping of this compound-Protein and Protein-DNA Interactomes
A comprehensive understanding of a regulatory protein's function necessitates a complete map of its interactions with other proteins and DNA. For TrbA, while significant strides have been made, a complete interactome map remains a key area for future research.
Protein-DNA Interactome:
The known DNA binding sites of TrbA provide a foundational map of its direct regulatory targets. As a transcriptional repressor, TrbA binds to specific operator sequences in the promoter regions of several key operons on the RK2 plasmid.
| Target Promoter | Function of Regulated Genes | Reference |
| trbBp | Mating pair formation | researchgate.netrcsb.org |
| trfAp | Vegetative plasmid replication | researchgate.net |
| traJp | Positive regulation of transfer genes | researchgate.net |
| traKp | Relaxosome component | researchgate.net |
| traGp | Mating pair formation | researchgate.net |
Future research in this area would involve genome-wide techniques such as Chromatin Immunoprecipitation sequencing (ChIP-seq) to identify all potential TrbA binding sites on the plasmid and potentially on the host chromosome, which could reveal currently unknown regulatory roles.
Protein-Protein Interactome:
The most well-characterized protein-protein interaction for TrbA is its cooperative relationship with the KorB repressor. researchgate.net Deletion analysis has shown that the C-terminal domain of TrbA is essential for this cooperativity, suggesting a direct physical interaction between the two proteins when they are bound to their respective DNA operator sites. researchgate.net This interaction is crucial for the full repression of the trbBp promoter. researchgate.netrcsb.org
However, a comprehensive map of all TrbA-interacting proteins is yet to be established. Systematic approaches like yeast two-hybrid (Y2H) screening and affinity purification coupled with mass spectrometry (AP-MS) would be invaluable in identifying novel interacting partners. nih.govnih.govresearchgate.net A Y2H screen, for instance, could be performed using TrbA as "bait" to screen a library of "prey" proteins from the host bacterium or encoded by the plasmid itself. nih.govnih.gov Such studies could uncover connections to other regulatory pathways or components of the transcriptional machinery.
Structural Biology of this compound and its Regulatory Complexes
The three-dimensional structure of a protein provides the ultimate blueprint for understanding its function. To date, no experimentally determined structure of the this compound or its complexes has been deposited in the Protein Data Bank (PDB). This represents a significant knowledge gap and a critical avenue for future research.
Cryo-EM and X-ray Crystallography of trbA-DNA/Protein Complexes
High-resolution structural techniques like Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography are essential to visualize the atomic details of TrbA's interactions. researchgate.netrcsb.orgrcsb.orgnih.gov
X-ray Crystallography: This technique could provide high-resolution structures of the this compound alone, revealing the fold of its DNA-binding and potential dimerization domains. researchgate.netexpasy.org Co-crystallization of TrbA with its DNA operator sequence would elucidate the specific amino acid-base interactions that confer binding specificity. nih.gov Furthermore, solving the structure of a ternary complex of TrbA, KorB, and their respective DNA binding sites would provide a definitive understanding of their cooperative repression mechanism. nih.gov
Cryo-EM: For larger, more flexible complexes, such as TrbA and KorB bound to a larger segment of DNA, or potentially interacting with RNA polymerase, Cryo-EM would be a powerful tool. rcsb.orgmit.edu This technique is particularly well-suited for capturing different conformational states of macromolecular machines.
Given the lack of a TrbA structure, insights can be gleaned from homologous proteins. The C-terminal domain of TrbA shares sequence similarity with the KorA repressor, another key regulator of the RK2 plasmid. nih.gov The crystal structure of KorA has been solved, both in its free form and in complex with its operator DNA (PDB IDs: 5CKT, 5CM3). rcsb.orgresearchgate.net These structures reveal that KorA forms a homodimer with an N-terminal DNA-binding domain and a C-terminal dimerization domain. rcsb.org The protein exhibits significant flexibility, which is thought to be important for its function and its cooperative interactions with KorB. rcsb.org A homology model of the TrbA C-terminal domain based on the KorA structure could provide initial hypotheses about its structure and dimerization interface, guiding future experimental studies. nih.govwikipedia.org
Insights into Conformational Changes During Regulatory Events
It is hypothesized that the binding of TrbA to its DNA operator, and its interaction with KorB, involves specific conformational changes. Techniques like Förster Resonance Energy Transfer (FRET) could be employed to study these dynamics in solution. nih.govyoutube.comyoutube.com By placing fluorescent probes on TrbA and KorB, or on TrbA and its DNA target, changes in distance between these molecules upon binding could be measured in real-time, providing insights into the conformational rearrangements that underpin its regulatory function.
Real-time Observation of trbA Dynamics in Live Cells
While biochemical and structural studies provide detailed mechanistic information, understanding how TrbA functions within the complex and dynamic environment of a living cell requires in vivo approaches. Future research will likely focus on real-time single-molecule imaging to observe the behavior of TrbA directly in bacteria. nih.govvu.nlnih.govresearchgate.net
By fusing TrbA to a fluorescent protein (e.g., GFP), its subcellular localization, copy number, and mobility can be tracked in individual cells over time. nih.gov Single-molecule tracking techniques could reveal the diffusion dynamics of TrbA, distinguishing between freely diffusing molecules and those bound to their DNA targets on the plasmid. nih.gov This would allow for the direct measurement of binding and dissociation kinetics in a physiological context.
Furthermore, multi-color fluorescence imaging could be used to visualize the co-localization and dynamic interactions of TrbA with KorB or with RNA polymerase at specific promoter locations within the cell. Such studies would provide a quantitative and dynamic picture of the assembly and disassembly of regulatory complexes in response to cellular signals, offering a deeper understanding of how plasmid gene expression is controlled in real-time.
Synthetic Biology Applications for Modulating Plasmid Transfer using trbA
The well-defined repressor function of TrbA makes it an attractive component for the construction of synthetic gene circuits to control plasmid conjugation. nih.govnih.govplantae.org The ability to precisely modulate horizontal gene transfer has significant implications for biotechnology, such as in the controlled delivery of genetic material to specific microbial populations or for biocontainment of genetically modified organisms. nih.govresearchgate.net
A straightforward application would be to create an inducible conjugation system. By placing the trbA gene under the control of an inducible promoter (e.g., one that is activated by an external molecule like arabinose or IPTG), the repression of the trb operon can be externally controlled. In the absence of the inducer, TrbA would be expressed, keeping conjugation "off." Upon addition of the inducer, TrbA expression would be shut down, leading to the derepression of the trb operon and switching conjugation "on."
Engineering Plasmid Transfer Control Systems
The ability to control the horizontal transfer of genetic material is a cornerstone of many applications in biotechnology and a critical factor in managing the spread of undesirable traits like antibiotic resistance. The this compound, as a natural repressor of the transfer operon, is a prime candidate for engineering sophisticated and inducible control systems for conjugative plasmids scholaris.ca.
Research into the regulation of IncP-1 plasmids, such as RK2, has detailed the complex interplay between trbA and other regulatory proteins like KorA and KorB nih.govnih.govresearchgate.net. This detailed understanding of its mechanism of action provides a roadmap for its manipulation. For instance, by placing the trbA gene under the control of an inducible promoter, it is possible to create a system where plasmid transfer can be switched on or off in response to specific external signals.
One conceptual approach involves creating a "biocontainment" feature in engineered bacteria. In such a system, the conjugative machinery would be repressed by the constitutive expression of trbA. The transfer of a plasmid carrying beneficial genes could then be activated only under specific, predefined laboratory or industrial conditions where an inducer molecule silences trbA expression scholaris.ca. This would prevent the unintended transfer of genetic material into natural microbial populations.
Recent studies have explored the deletion of genes within the transfer operon, including trbA, to create inducible conjugation systems. While challenges such as reduced conjugation efficiency and promoter leakiness remain, these efforts establish a foundation for the controlled transfer of plasmids scholaris.ca.
Table 1: Key Regulatory Interactions Involving trbA in Plasmid RK2
| Interacting Component | Type of Interaction | Functional Outcome on Plasmid Transfer |
| trbBp promoter | trbA binds to the promoter region. | Repression of the trbB-trbP operon, inhibiting the expression of mating pair formation genes. nih.gov |
| KorB protein | Cooperative binding with trbA to the trbBp promoter. | Enhanced repression of the mating pair formation genes. nih.gov |
| trfAp promoter | Face-to-face divergent arrangement with the trbAp promoter. | The strong trfAp promoter can interfere with trbAp activity, thus indirectly influencing trbA expression levels. nih.gov |
| KorA protein | Represses the trfAp promoter. | By repressing trfAp, KorA allows for the expression from trbAp, leading to the production of the trbA repressor. nih.gov |
Development of Genetic Tools based on trbA Regulatory Principles
The regulatory properties of the this compound make it an attractive component for the construction of novel genetic tools, such as genetic switches and circuits. In synthetic biology, a genetic switch is a regulatory system that can turn gene expression on or off. The trbA repressor and its corresponding operator sequence can be repurposed to function as such a switch.
For example, a synthetic genetic circuit could be designed where the expression of a gene of interest is placed under the control of a promoter that is regulated by trbA. In the absence of an inducer that inactivates trbA, the gene would be repressed. Upon addition of the inducer, trbA would be inactivated, and the gene of interest would be expressed. This type of controllable gene expression system has broad applications in metabolic engineering, biosensing, and the production of therapeutic proteins mdpi.comnih.gov.
The development of such tools requires a deep understanding of the protein's structure and function, including its DNA binding domain and any allosteric sites that could be targeted by small molecules. The cooperative nature of trbA's interaction with other repressors like KorB could also be exploited to create more complex and tightly regulated genetic circuits with multiple inputs nih.gov.
CRISPR-based technologies have revolutionized the design of genetic switches, offering high modularity and orthogonality nih.gov. The principles learned from natural repressors like trbA can inform the design of more sophisticated synthetic transcription factors and guide RNAs for use in these advanced systems. While direct engineering of trbA into complex CRISPR-based circuits is still a nascent concept, the foundational knowledge of its regulatory function is invaluable.
Table 2: Potential Applications of trbA-based Genetic Tools
| Application Area | Principle of Operation | Potential Impact |
| Metabolic Engineering | Control the expression of key enzymes in a metabolic pathway to optimize the production of a desired compound. | Increased yields and efficiency in the biosynthesis of biofuels, pharmaceuticals, and other valuable chemicals. |
| Biosensors | Link the expression of a reporter gene (e.g., encoding a fluorescent protein) to the trbA regulatory system, which is in turn controlled by the presence of a target molecule. | Development of whole-cell biosensors for the detection of environmental pollutants or disease biomarkers. |
| Biocontainment of Genetically Modified Organisms | Use a trbA-based "kill switch" that activates a toxin gene under specific environmental conditions, preventing the survival of the organism outside of a controlled setting. | Enhanced safety and public acceptance of genetically engineered microorganisms for environmental and medical applications. nih.gov |
Broader Implications of trbA Research in Microbial Genetics and Drug Resistance
The study of trbA and its regulatory network has significant implications for our understanding of microbial genetics and the pressing global issue of antibiotic resistance. Plasmid-mediated conjugation, the process controlled by trbA, is a primary mechanism for horizontal gene transfer (HGT) in bacteria longdom.orgnih.gov. HGT is a major driver of bacterial evolution, allowing for the rapid acquisition of new traits, including virulence factors and resistance to antibiotics nih.govbioguardlabs.com.
By elucidating the molecular mechanisms that control plasmid transfer, research on trbA provides critical insights into how bacteria evolve and adapt. Understanding how regulatory proteins like trbA modulate the frequency of HGT can help to explain the dynamics of microbial populations and the emergence of new pathogenic strains nih.gov.
The most immediate and critical implication of trbA research lies in the field of antibiotic resistance. The spread of multidrug resistance among pathogenic bacteria is a major threat to public health. Many of the genes conferring resistance are located on conjugative plasmids nih.govbioguardlabs.com. The this compound, by repressing plasmid transfer, acts as a natural brake on the dissemination of these resistance genes.
Therefore, strategies aimed at understanding and potentially manipulating the trbA regulatory system could lead to novel approaches for combating antibiotic resistance. For instance, developing small molecules that enhance the repressive activity of trbA or promote its expression could, in theory, reduce the spread of resistance plasmids within a microbial community. While this remains a futuristic concept, it highlights the potential for translating fundamental research on trbA into tangible therapeutic strategies.
Furthermore, a deeper understanding of the regulatory circuits governing plasmid transfer can inform the development of predictive models for the spread of antibiotic resistance. By incorporating data on the prevalence and activity of regulatory genes like trbA in different bacterial populations, it may be possible to better forecast and manage the dissemination of resistance determinants.
Q & A
Q. What experimental approaches are recommended to study TrbA’s role in bacterial conjugation?
TrbA, a negative global regulator encoded by the RP4 plasmid, modulates conjugation efficiency by repressing downstream genes like trfAp and trbBp. To investigate its role:
- Use E. piscicida strains with RP4 plasmids as donor strains in conjugation assays.
- Apply qRT-PCR to quantify trbA expression under varying environmental stressors (e.g., triclosan exposure) and correlate with conjugation rates .
- Perform gene knockout/complementation studies to observe phenotypic changes in conjugation efficiency.
- Reference dose-response experiments (e.g., 0.2–20 μg/L TCS) to assess threshold effects on repression .
Q. How can researchers determine the structural features of TrbA?
- Utilize the RCSB Protein Data Bank (PDB) to access existing structural data or homologs. Use Advanced Search filters for sequence similarity or taxonomy .
- If no structure is available, employ X-ray crystallography or cryo-EM with purified TrbA. Cross-validate with computational tools like AlphaFold for predicted models.
- Retrieve dynamic metadata (e.g., ligand interactions, post-translational modifications) via the Proteins API using UniProt accession codes .
Q. What methods are optimal for quantifying TrbA expression in bacterial systems?
- qRT-PCR : Design primers specific to trbA and normalize to housekeeping genes (e.g., rpoB). Include controls for plasmid copy number variations .
- Western blotting : Use antibodies validated against TrbA (ensure specificity via knockout strain controls). Optimize lysis buffers with protease inhibitors (e.g., PMSF) to prevent degradation .
- Promoter-reporter assays : Fuse the trbA promoter to lacZ and measure β-galactosidase activity under inducing/repressing conditions .
Advanced Research Questions
Q. How can contradictions in TrbA expression data under environmental stressors be resolved?
Contradictions may arise from strain-specific regulatory networks or experimental conditions. To address this:
- Replicate studies across multiple bacterial strains (e.g., E. coli, Pseudomonas).
- Perform RNA-Seq to identify co-regulated genes and potential cross-talk with host pathways .
- Use statistical models (e.g., ANOVA with post-hoc tests) to analyze dose-dependent repression (e.g., 27% downregulation at 0.2 μg/L TCS vs. 46% at 20 μg/L) .
- Validate findings with electrophoretic mobility shift assays (EMSAs) to confirm TrbA-DNA binding under stress .
Q. What strategies elucidate TrbA’s interaction with other conjugation machinery proteins (e.g., TrbBp, TrfAp)?
- Co-immunoprecipitation (Co-IP) : Tag TrbA with FLAG/HA and screen for interacting partners in lysates from conjugating cells .
- Bacterial two-hybrid systems : Clone trbA, trbBp, and trfAp into bait/prey vectors to map pairwise interactions .
- CRISPR-interference : Knock down trbA and profile changes in trbBp/trfAp expression via RNA-Seq to infer regulatory hierarchies .
Q. How do researchers distinguish TrbA’s regulatory effects from other global regulators (e.g., KorA, KorB) in plasmid stability?
- Conduct dual-gene knockout experiments (e.g., ΔtrbA + ΔkorA) and monitor plasmid retention rates.
- Use chromatin immunoprecipitation (ChIP-Seq) to identify distinct DNA binding sites for each regulator .
- Analyze epistatic relationships via transcriptional fusion reporters in combinatorial mutant backgrounds .
Data Analysis and Reproducibility
Q. What bioinformatics tools are essential for analyzing TrbA-associated genomic data?
-
Research Rabbit : Build literature collections on TrbA homologs and regulatory networks; generate citation maps to identify knowledge gaps .
又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21 -
STRING Database : Predict functional partners of TrbA using co-expression and phylogenetic profiles .
-
PyMol/RCSB PDB : Visualize structural domains and model mutation impacts (e.g., residue substitutions affecting DNA binding) .
Q. How can researchers ensure reproducibility in TrbA-related conjugation assays?
- Standardize donor/recipient strain ratios (e.g., 1:10) and growth phases (e.g., mid-log phase).
- Include plasmid-free controls and antibiotic selection markers (e.g., ampicillin for RP4) to minimize contamination .
- Publish raw qRT-PCR Ct values and conjugation efficiency counts in open-access repositories (e.g., Figshare) with metadata on stressor concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
